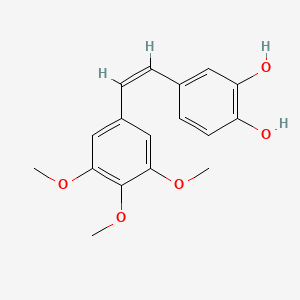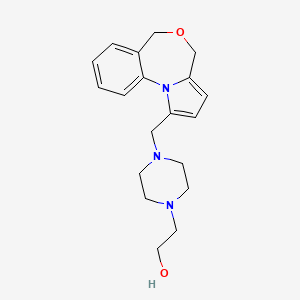
1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- is a complex organic compound that features a piperazine ring and a pyrrolo(1,2-a)(4,1)benzoxazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole and pyrazine ring structure and exhibit various biological activities.
Pyrrolo(1,2-a)indoles: These compounds have a similar indole structure and are known for their pharmacological properties.
Uniqueness
1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- is unique due to its specific combination of the piperazine and pyrrolo(1,2-a)(4,1)benzoxazepine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
88442-92-6 |
|---|---|
Molecular Formula |
C19H25N3O2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[4-(4,6-dihydropyrrolo[1,2-a][4,1]benzoxazepin-1-ylmethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H25N3O2/c23-12-11-20-7-9-21(10-8-20)13-17-5-6-18-15-24-14-16-3-1-2-4-19(16)22(17)18/h1-6,23H,7-15H2 |
InChI Key |
HAYBIUYGYQDHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C3N2C4=CC=CC=C4COC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


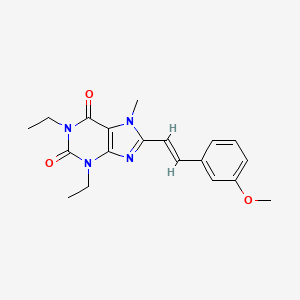

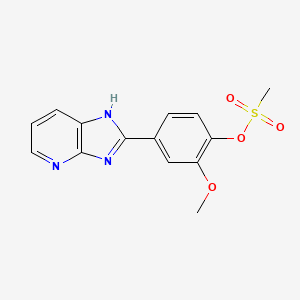
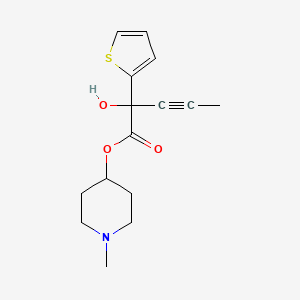
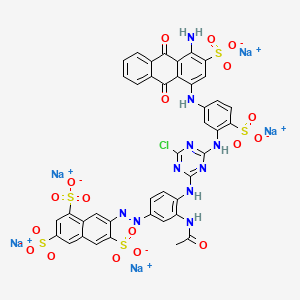
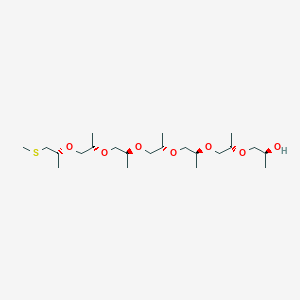
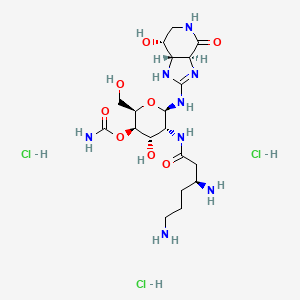
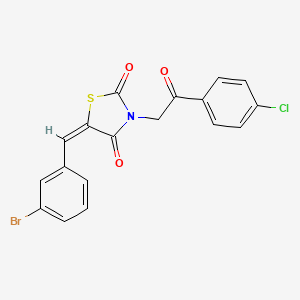
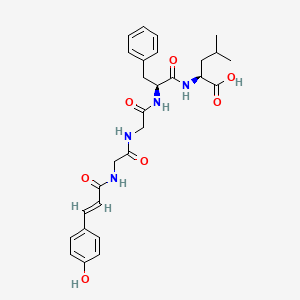
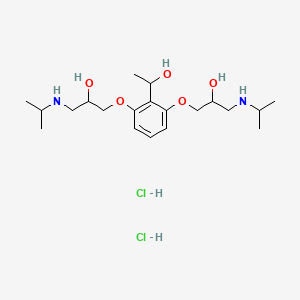

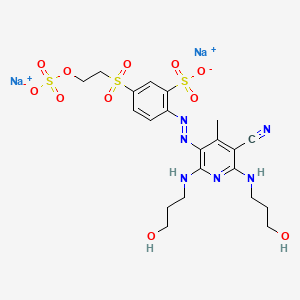
![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)
